molecular formula C15H17NO5 B11773090 (S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 403503-63-9

(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B11773090
CAS No.: 403503-63-9
M. Wt: 291.30 g/mol
InChI Key: ZTEZLYGMEVNTLQ-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Methyl Group: The methyl group is added through an alkylation reaction.

    Formation of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
  • (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid methyl ester

Uniqueness

(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

403503-63-9

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H17NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1

InChI Key

ZTEZLYGMEVNTLQ-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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